molecular formula C17H11ClO2S B2670024 (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 307504-74-1

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2670024
CAS RN: 307504-74-1
M. Wt: 314.78
InChI Key: ADLBVOVFSLFWKA-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as CP-544326, is a small molecule inhibitor that has been widely researched for its potential therapeutic applications. This compound is known to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one exerts its effects by inhibiting the activity of PKC, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is known to play a key role in the development and progression of various diseases, including cancer, diabetes, and cardiovascular diseases. By inhibiting PKC activity, (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can modulate these disease processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects, including the inhibition of PKC activity, the modulation of insulin sensitivity and glucose uptake, the reduction of atherosclerotic plaques, and the inhibition of cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has several advantages for lab experiments, including its ability to selectively target PKC and its potential therapeutic applications in various diseases. However, (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.

Future Directions

There are several future directions for research on (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, including further studies on its mechanisms of action, potential side effects, and therapeutic applications in various diseases. Additionally, research on the development of more potent and selective PKC inhibitors may lead to the discovery of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can be synthesized using a multi-step process involving the reaction of furan-2-carboxaldehyde with 4-chlorobenzaldehyde, followed by the reaction of the resulting intermediate with thiophene-2-carbaldehyde. The final product is obtained by the reaction of the intermediate with acetylacetone.

Scientific Research Applications

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been widely studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer, (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the growth and proliferation of cancer cells by targeting the PKC pathway. In diabetes, (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to improve insulin sensitivity and glucose uptake in animal models. In cardiovascular diseases, (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to reduce the formation of atherosclerotic plaques and improve vascular function.

properties

IUPAC Name

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO2S/c18-13-5-3-12(4-6-13)16-10-8-14(20-16)7-9-15(19)17-2-1-11-21-17/h1-11H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLBVOVFSLFWKA-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

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